5-Methoxyisoindolin-1-one

Descripción general

Descripción

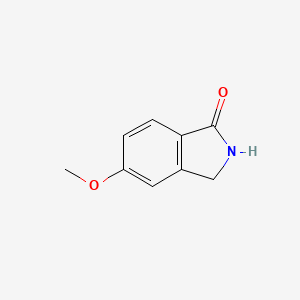

5-Methoxyisoindolin-1-one is a chemical compound with the molecular formula C9H9NO2 It is a derivative of isoindolinone, characterized by the presence of a methoxy group at the 5-position of the isoindolinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoindolin-1-one typically involves the lithiation of N’-benzyl-N,N-dimethylurea followed by substitution and cyclization. The reaction is carried out using tert-butyllithium in anhydrous tetrahydrofuran at 0°C. The intermediate product is then treated with various electrophiles to yield the desired isoindolinone .

Industrial Production Methods: the general approach involves the use of palladium-catalyzed reactions or lithiation procedures, which are scalable and can be adapted for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methoxyisoindolin-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to re-aromatize the benzenoid system.

Substitution: Lithiation followed by substitution with electrophiles is a common reaction pathway.

Cyclization: The formation of the isoindolinone ring involves cyclization reactions.

Common Reagents and Conditions:

Oxidation: Trifluoroacetic acid is used to remove protecting groups and facilitate oxidation.

Lithiation: tert-Butyllithium in anhydrous tetrahydrofuran is used for lithiation reactions.

Major Products: The major products formed from these reactions include various substituted isoindolinones, depending on the electrophiles used in the substitution reactions .

Aplicaciones Científicas De Investigación

5-Methoxyisoindolin-1-one and its derivatives have a variety of applications, particularly in the development of treatments for neurological disorders, cancer, and as inhibitors of monoamine oxidase. This article aims to provide a detailed overview of these applications, drawing from recent research and authoritative sources.

Applications in Neurological Disorders

Spinal Muscular Atrophy (SMA) Treatment: Isoindoline compounds, including derivatives of this compound, have demonstrated potential in treating spinal muscular atrophy (SMA) . These compounds can increase the expression of the survival motor neuron (SMN) protein, which is crucial for treating SMA. Specifically, administering these compounds to cells containing nucleic acid encoding SMN2 increases SMN expression . This approach directly addresses the underlying genetic defect in SMA, offering a therapeutic avenue for increasing SMN protein levels .

Treatment of Neurological Disorders: Isoindoline compounds can treat various neurological disorders, including muscular dystrophy, multiple sclerosis, Parkinson's disease, Alzheimer's disease, amyotrophic lateral sclerosis (ALS), Huntington's disease, and epilepsy . These compounds increase the expression of excitatory amino acid transporter (EAAT2), which is vital for preventing neurological disorders. By administering a therapeutically effective amount of these compounds, the expression of EAAT2 is increased, thus treating or preventing the progression of these disorders .

Monoamine Oxidase (MAO) Inhibition: Derivatives of isoindolinone have shown promise as inhibitors of monoamine oxidase (MAO) . MAO is an important enzyme in neurodegeneration, with two isoforms: MAO-A and MAO-B . Inhibiting these enzymes can be beneficial in treating neurological conditions. For instance, the isoindolinone derivative 30 has demonstrated inhibition of both MAO-A and MAO-B, suggesting that isoindolinone derivatives isolated from fungi may be used to develop novel lead compounds for treating neurological disorders .

Applications in Cancer Treatment

Anticancer Activity: Indole derivatives, which share structural similarities with isoindolinones, exhibit significant anticancer activity . For example, compound 4 caused cell cycle arrest at the G2/M phase and induced apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . In vivo studies have shown that this compound significantly inhibited tumor growth without causing notable toxicity, suggesting its potential as a dual-targeted anticancer agent . Similarly, compound 17 displayed significant anticancer activity across multiple cancer cell lines, including leukemia, breast, and colon cancers, outperforming the reference drug imatinib in leukemia cells .

Tubulin Polymerization Inhibition: Certain isoindoline derivatives have demonstrated potent activity in inhibiting tubulin polymerization, a critical process in cancer cell division . Compound 5 exhibited significant cytotoxicity against breast cancer cells and induced G2/M phase arrest by disrupting microtubule structures . Additionally, its phosphate prodrug, compound 6 , showed vascular disrupting activity in vivo, reducing bioluminescence signal in a kidney cancer model in mice .

Selective Cytotoxicity: Some isoindoline derivatives exhibit selective cytotoxicity, targeting cancer cells while sparing normal cells . Compound 20 showed considerable cytotoxicity against breast cancer cells but no significant toxicity toward normal breast cells, highlighting its selectivity. Molecular docking studies have revealed that this compound binds effectively to the HCK protein target, indicating a strong binding affinity compared to natural inhibitors .

Synthesis and Chemical Properties

Synthetic Strategies: Efficient synthetic strategies have been developed for synthesizing isoindolinones and their derivatives . These strategies involve multiple steps, including benzylation, deprotection, and cyclization reactions. For instance, the total synthesis of (±)-entonalactam A (6 ) was achieved in 14 steps using commercially available starting materials .

Structure-Activity Relationships: The structure-activity relationships of isoindoline derivatives have been explored to optimize their biological activity . Substitution at specific positions, such as C-5, can significantly increase the inhibitory activity of MAO-A and MAO-B. Understanding these relationships is crucial for designing more effective therapeutic compounds .

Other Potential Applications

Bioactive Compounds: Isoindoline derivatives can be derived from natural sources and possess a range of bioactive properties . These compounds can be extracted from various organisms and used in scientific research and technological innovation . Their applications extend beyond neurological disorders and cancer, potentially including antibacterial and photodynamic therapies .

Mecanismo De Acción

The mechanism of action of 5-Methoxyisoindolin-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of biological processes .

Comparación Con Compuestos Similares

Isoindolinone: The parent compound, which lacks the methoxy group.

Indole Derivatives: Compounds such as indole-3-acetic acid and other substituted indoles share structural similarities and biological activities.

Uniqueness: 5-Methoxyisoindolin-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in various applications .

Actividad Biológica

5-Methoxyisoindolin-1-one (C9H9NO2) is a compound that has garnered attention for its diverse biological activities, particularly in the realms of neuroprotection, anticancer properties, and enzyme inhibition. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its isoindolinone structure, which is known for various biological activities. The methoxy group at the 5-position contributes to its pharmacological properties.

1. Monoamine Oxidase Inhibition

One of the significant biological activities of this compound is its inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can have implications for treating neurodegenerative diseases and mood disorders.

- Research Findings : A study reported that isoindoline derivatives exhibited MAO inhibitory activity, with some compounds showing IC50 values as low as 11.0 μM for MAO-A and less than 20.0 μM for MAO-B. Specifically, compound 30 demonstrated both MAO-A and MAO-B inhibition .

2. Antitumor Activity

This compound and its derivatives have shown promising antitumor activity against various cancer cell lines.

- Case Study : In a synthesis study, several isoindolinone derivatives were evaluated for their cytotoxic effects on cancer cells such as HepG2 (liver cancer) and K562 (leukemia). One derivative exhibited an IC50 value of 5.89 μM against HepG2 cells, indicating significant antitumor potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11 | HepG2 | 5.89 |

| 9 | K562 | >10 |

| 12 | HT-29 | >10 |

3. Antioxidant Properties

The antioxidant activity of this compound has also been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress.

- Research Findings : Compounds derived from isoindolinones displayed significant antioxidative activity compared to standard antioxidants like BHT. This suggests that modifications to the isoindolinone structure can enhance antioxidant properties .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting MAO, these compounds can increase the levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.

- Cell Cycle Arrest : Antitumor activity may involve inducing cell cycle arrest in cancer cells, leading to apoptosis.

- Free Radical Scavenging : The antioxidant properties help mitigate cellular damage caused by oxidative stress.

Propiedades

IUPAC Name |

5-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXUPZRABQQCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622226 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-66-8 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.